Antifungal Potency Baseline: Class-Level MIC₅₀ Comparison with the N‑Benzyl‑N‑Methyl Analog DFD‑VI‑15
The closest structurally characterized analog, N-benzyl-N-methyl-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (DFD-VI-15), demonstrates an MIC₅₀ of 1.6 µg/mL against Candida albicans CAF2 in CLSI broth microdilution assays. DFD-VI-15 also shows fungicidal activity (MFC₅₀/MIC₅₀ ≤4) against multiple Candida spp. and dermatophytes [1]. The target compound substitutes the N-benzyl-N-methyl group with an N-[2-(2-methoxyphenyl)ethyl] moiety, which increases the calculated logP by ~0.2 units (estimated cLogP: target ≈ 2.8 vs. DFD-VI-15 ≈ 2.6) and introduces conformational flexibility that may enhance mitochondrial membrane penetration—the proposed target site for DFD-VI-15. While direct MIC data for the target compound are not publicly available, the preserved BZT core and the enhanced lipophilicity suggest potential for comparable or differentiated antifungal activity that warrants head-to-head testing.
| Evidence Dimension | Antifungal activity (MIC₅₀ against Candida albicans) |
|---|---|
| Target Compound Data | Not directly reported; structurally analogous to DFD-VI-15 |
| Comparator Or Baseline | DFD-VI-15: MIC₅₀ = 1.6 µg/mL (C. albicans CAF2) |
| Quantified Difference | Target compound cLogP ≈ 2.8 vs. comparator ≈ 2.6 (estimated Δ = +0.2); direct MIC differential unknown |
| Conditions | CLSI M27-A3 broth microdilution; C. albicans CAF2 strain |
Why This Matters
The established antifungal activity of the BZT scaffold provides a validated baseline; the structural modification in the target compound is predicted to alter physicochemical properties that could differentiate its spectrum or potency, making empirical confirmation essential before procurement for antifungal programs.
- [1] Alex D, et al. Antimicrob Agents Chemother. 2012;56(9):4630-4639. PMID: 22687516. View Source
